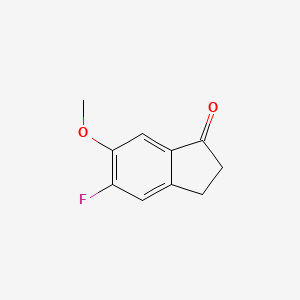

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-fluoro-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZRFPIFJVKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516704 | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83802-71-5 | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

This guide provides an in-depth exploration of the synthetic pathways to 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in contemporary drug discovery. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents, including those for neurodegenerative diseases.[1][2] The strategic incorporation of fluorine and methoxy substituents can significantly enhance the pharmacological profile of drug candidates. This document details the underlying chemical principles, proven experimental protocols, and critical process considerations for the successful synthesis of this valuable compound.

Strategic Approach: Retrosynthetic Analysis and Core Principles

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation. This classical and robust method involves the cyclization of a 3-arylpropanoic acid derivative.[1] The retrosynthetic analysis reveals the key precursor: 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

The selection of this precursor is dictated by the principles of electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In the Friedel-Crafts cyclization, the acylium ion will preferentially attack the aromatic position that is most activated and sterically accessible. The position ortho to the methoxy group and meta to the fluorine is the most electron-rich and, therefore, the most favorable site for electrophilic attack, leading to the desired 5-fluoro-6-methoxy regioisomer.

Synthetic Pathway and Mechanism

The overall synthetic pathway can be visualized as a two-step process starting from commercially available 3-fluoro-4-methoxyphenylacetic acid.

Caption: Overall synthetic workflow for this compound.

Mechanism of Intramolecular Friedel-Crafts Acylation

The key cyclization step proceeds via an electrophilic aromatic substitution mechanism. The process is initiated by the activation of the carboxylic acid by a strong acid catalyst to form a highly electrophilic acylium ion.[1] This intermediate is then intramolecularly attacked by the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the desired indanone.

Caption: General mechanism of the intramolecular Friedel-Crafts acylation step.

Experimental Protocols

Step 1: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)propanoic acid

A standard homologation procedure, such as the Arndt-Eistert reaction, can be employed. This involves the conversion of the starting carboxylic acid to its acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement. For a safer and more scalable alternative, a one-carbon homologation using malonic acid derivatives is recommended.

Protocol: Malonic Ester Synthesis Route

-

Esterification: Convert 3-fluoro-4-methoxyphenylacetic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol or ethanol).

-

Reduction: Reduce the resulting ester to the corresponding alcohol (3-fluoro-4-methoxyphenyl)ethanol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.

-

Halogenation: Convert the alcohol to the corresponding bromide or chloride using, for example, PBr₃ or SOCl₂.

-

Cyanation: React the halide with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO) to yield 3-(3-fluoro-4-methoxyphenyl)propanenitrile.

-

Hydrolysis: Hydrolyze the nitrile to the desired 3-(3-fluoro-4-methoxyphenyl)propanoic acid under acidic or basic conditions.

Step 2: Synthesis of this compound

The intramolecular Friedel-Crafts acylation is the pivotal step. The choice of the acid catalyst is crucial for achieving high yield and purity.

Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

-

Catalyst Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Heating: Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring to ensure the consumption of the starting material and minimize charring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | C₁₀H₁₁FO₃ | 198.19 | White to off-white solid |

| This compound | C₁₀H₉FO₂ | 180.18 | Pale yellow solid |

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of organic chemistry. The intramolecular Friedel-Crafts acylation of 3-(3-fluoro-4-methoxyphenyl)propanoic acid provides a reliable and efficient route to this important building block. Careful control of reaction conditions, particularly in the cyclization step, is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound for their research endeavors.

References

- BenchChem. (2025).

-

Kuciński, K., & Kaczor, A. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7569-7583. [Link]

-

Barbosa, L. C. A., et al. (2005). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 46(45), 7755-7758. [Link]

- BenchChem. (2025).

Sources

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a substituted indanone that represents a molecule of significant interest for medicinal chemistry and drug development. The indanone scaffold is a core structural motif in a variety of biologically active compounds, and the specific incorporation of fluoro and methoxy groups can profoundly influence pharmacological properties such as metabolic stability, receptor binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, predicted spectroscopic characteristics, a robust synthetic pathway with a detailed experimental protocol, and its anticipated chemical reactivity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel indanone derivatives for therapeutic applications.

Introduction: The 1-Indanone Scaffold in Medicinal Chemistry

The 1-indanone framework is a privileged structure in drug discovery, valued for its rigid, bicyclic nature which can effectively orient substituents for optimal interaction with biological targets.[3] Derivatives of this scaffold have demonstrated a vast range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[3][4] The strategic functionalization of the indanone core is a key approach in modulating this activity. The introduction of a fluorine atom, as seen in 5-fluoro-1-indanone, is a well-established strategy in medicinal chemistry to block metabolic oxidation sites and enhance binding interactions through electrostatic effects.[2][5] Similarly, the methoxy group is frequently incorporated to modify solubility and electronic properties, often playing a crucial role in receptor recognition. The combination of these two substituents on the indanone core in this compound makes it a highly valuable building block for developing next-generation therapeutics, particularly for central nervous system (CNS) disorders and as anti-inflammatory agents.[6][7]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on well-characterized analogs. These predictions provide a strong baseline for experimental design and characterization.

Molecular Identifiers and Physical Properties

The fundamental properties of the molecule are summarized below. Physical property values are estimated based on related structures like 5-fluoro-1-indanone and various methoxy-indanones.[8][9]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1393442-32-9 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | Predicted: White to off-white crystalline solid |

| Melting Point | Predicted: > 40 °C. Higher than 5-fluoro-1-indanone (38-40 °C) due to increased polarity from the methoxy group. |

| Solubility | Predicted: Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

| Storage | Recommended: 2-8 °C, protected from light and moisture. |

Predicted Spectroscopic Data

The following spectroscopic signatures are anticipated and serve as a guide for structural confirmation.

Caption: Molecular structure with numbering for NMR assignment.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~7.2-7.4 ppm (d, 1H): Aromatic proton at C7. Expected to be a doublet due to coupling with the fluorine atom (⁴J H-F).

-

δ ~7.0-7.2 ppm (d, 1H): Aromatic proton at C4. Expected to be a doublet due to coupling with the fluorine atom (³J H-F).

-

δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~3.0-3.1 ppm (t, 2H): Methylene protons at C3.

-

δ ~2.7-2.8 ppm (t, 2H): Methylene protons at C2.

-

Expert Insight: The precise chemical shifts of the aromatic protons are influenced by the combined electronic effects of the ketone, fluorine, and methoxy groups. 2D NMR techniques like HSQC and HMBC would be essential for unambiguous assignment.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~204-206 ppm: Carbonyl carbon (C1).

-

δ ~160-165 ppm (d): Aromatic carbon attached to fluorine (C5), showing a large one-bond C-F coupling constant (¹J C-F ≈ 240-250 Hz).

-

δ ~145-155 ppm: Aromatic carbons C6, C7a, and C3a (exact order requires experimental data).

-

δ ~110-120 ppm (d): Aromatic carbon C4, showing a two-bond C-F coupling (²J C-F).

-

δ ~105-115 ppm (d): Aromatic carbon C7, showing a three-bond C-F coupling (³J C-F).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

δ ~35-40 ppm: Methylene carbon (C3).

-

δ ~25-30 ppm: Methylene carbon (C2).

-

-

Infrared (IR) Spectroscopy (predicted):

-

~1710-1725 cm⁻¹: Strong C=O (ketone) stretching vibration.

-

~1600-1615 cm⁻¹: C=C aromatic ring stretching.

-

~1250-1300 cm⁻¹: C-O (aryl ether) stretching.

-

~1100-1200 cm⁻¹: C-F stretching.

-

-

Mass Spectrometry (MS) (predicted):

-

m/z 180.1 (M⁺): Molecular ion peak.

-

m/z 152: Loss of CO (M⁺ - 28).

-

m/z 137: Loss of CO and CH₃ (M⁺ - 28 - 15).

-

Proposed Synthesis Pathway

The most direct and industrially scalable approach to synthesizing 5-Fluoro-6-methoxy-1-indanone is via an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid precursor. This method is well-documented for a wide range of substituted indanones.[3]

Caption: Proposed synthetic workflow for 5-Fluoro-6-methoxy-1-indanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar indanones and is designed to be self-validating through standard in-process controls.[5]

-

Objective: To synthesize this compound via intramolecular cyclization.

-

Materials:

-

3-(3-Fluoro-4-methoxyphenyl)propanoic acid (1.0 eq)

-

Polyphosphoric Acid (PPA) (10-15x weight of starting material)

-

Ice-water bath

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add 3-(3-Fluoro-4-methoxyphenyl)propanoic acid (e.g., 5.0 g, 25.0 mmol).

-

Acid Addition: Add Polyphosphoric Acid (e.g., 75 g) to the flask.

-

Causality: PPA serves as both the acidic catalyst and the reaction solvent. Its high viscosity ensures efficient mixing and heat transfer at elevated temperatures.

-

-

Cyclization Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates a successful reaction.

-

-

Quenching: Once the reaction is complete, allow the mixture to cool slightly before carefully and slowly pouring it into a beaker containing a large amount of crushed ice (~500 g) with stirring.

-

Causality: This step quenches the reaction and hydrolyzes the PPA. The desired indanone product, being insoluble in water, will precipitate out as a solid.

-

-

Extraction: The resulting aqueous slurry is transferred to a separatory funnel and extracted three times with Ethyl Acetate (3 x 100 mL).

-

Washing: The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Causality: The bicarbonate wash neutralizes any residual acid carried over from the reaction. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

-

-

Characterization: The purified product's identity and purity should be confirmed using NMR, MS, IR, and melting point analysis, comparing the results to the predicted data.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Fluoro-6-methoxy-1-indanone is governed by its three key features: the electrophilic ketone, the electron-rich aromatic ring, and the acidic α-protons. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons compared to an unsubstituted indanone.[10]

Caption: Logical relationships showing synthetic potential.

-

Carbonyl Reactions: The ketone can undergo reduction (e.g., with NaBH₄) to form the corresponding indanol, or reductive amination to produce aminoindanes, which are key scaffolds for CNS agents.[6]

-

α-Proton Chemistry: The protons on C2 are acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for reactions like aldol and Knoevenagel condensations with aldehydes to form 2-benzylidene-1-indanones, a class of compounds known for potent anticancer and anti-inflammatory activity.[3][10] The fluorine atom at the 5-position is expected to accelerate these condensation reactions relative to non-fluorinated analogs.[10]

-

Aromatic Ring Substitution: While the ring is already substituted, further electrophilic aromatic substitution is possible, though the directing effects of the existing groups would need to be carefully considered.

Conclusion

This compound is a strategically designed chemical building block with high potential in drug discovery. This guide has provided a detailed technical profile, including predicted physicochemical and spectroscopic properties, to aid in its identification and characterization. Furthermore, a robust and scalable synthetic protocol via intramolecular Friedel-Crafts acylation has been detailed, offering a clear pathway for its preparation. The anticipated reactivity of this molecule makes it an excellent precursor for synthesizing diverse libraries of bioactive compounds, particularly those targeting cancer, inflammation, and central nervous system disorders. The insights provided herein are intended to accelerate research and development efforts utilizing this promising intermediate.

References

- MySkinRecipes. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine.

- Benchchem. An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.

-

Cozzini, P., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-54. Available from: [Link]

-

PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. Available from: [Link]

-

PubChem. 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]

-

PubChem. 5-Methoxyindan-1-one. Available from: [Link]

- MySkinRecipes. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one.

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Available from: [Link]

-

Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 833–854. Available from: [Link]

-

NIST. 1H-Inden-1-one, 2,3-dihydro-. Available from: [Link]

-

NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Available from: [Link]

-

NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Available from: [Link]

-

PubChem. 6-Methoxy-1-Indanone. Available from: [Link]

-

Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Available from: [Link]

-

PubChem. 6-Methoxy-1-Indanone. Available from: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

Sources

- 1. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 8. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural framework, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts unique electronic properties and metabolic stability, making it a valuable building block for the development of novel therapeutic agents. The indanone core itself is a prevalent scaffold in numerous biologically active compounds, recognized for its role in targeting a variety of physiological pathways. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 83802-71-5

-

Synonyms: 5-fluoro-6-methoxy-1-indanone

Physicochemical Properties

The strategic placement of the fluoro and methoxy groups on the indanone skeleton significantly influences its physical and chemical characteristics. The high electronegativity of the fluorine atom can modulate the acidity of neighboring protons and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The methoxy group, an electron-donating substituent, can impact the reactivity of the aromatic ring. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| Solubility | Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |

| Storage Conditions | Store in a cool, dry place, protected from light. |

Synthesis and Mechanistic Insights

The synthesis of substituted indanones like this compound often involves intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This classic reaction is a robust method for forming the five-membered ring of the indanone system.

A plausible synthetic route is outlined below:

Caption: General synthetic pathway for this compound.

Causality in Experimental Choices:

The choice of the acid catalyst is critical for the efficiency and regioselectivity of the cyclization. Polyphosphoric acid (PPA) is frequently employed due to its strong dehydrating and acidic properties, which facilitate the formation of the key acylium ion intermediate. The concentration of PPA can influence the regioselectivity of the reaction, with higher concentrations of phosphorus pentoxide (P₂O₅) in PPA sometimes favoring different isomers.[1] The reaction temperature is also a crucial parameter that needs to be optimized to ensure complete conversion while minimizing side reactions.

Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential.

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of the title compound.

Trustworthiness Through Self-Validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, confirming the presence of the aromatic, methoxy, and aliphatic protons. ¹³C NMR confirms the carbon framework.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone and the C-F and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, with a single, sharp peak indicating a high degree of purity.

Applications in Drug Discovery and Development

Substituted indanones are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules.[2] The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Agents: The related compound, 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine, is utilized in the synthesis of pharmaceutical intermediates for CNS agents, including potential antidepressants and anxiolytics.[4] It serves as a building block for selective serotonin reuptake inhibitors (SSRIs).[4] This suggests that the ketone precursor could be a key intermediate in the synthesis of such compounds.

-

Dopamine Receptor Ligands: Studies on related trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes have shown their potential as D2-like dopamine receptor agonists.[5][6] The methoxylated precursors were also investigated in these studies, highlighting the importance of this class of compounds in neuroscience research.[5]

-

Anticancer Agents: The indanone core is found in compounds with demonstrated cytotoxicity against various cancer cell lines.[2][7] The unique substitution pattern of this compound could be explored for the development of novel anticancer agents.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, conferred by the fluoro and methoxy substituents on the indanone scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutics targeting a variety of diseases.

References

-

NIST WebBook. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Available from: [Link]

-

Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5 (6)-fluoro-6 (5)-hydroxy-1-phenyl-2, 3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of medicinal chemistry, 48(7), 2646-2654. Available from: [Link]

-

MySkinRecipes. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 5. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

A Comprehensive Spectroscopic Analysis of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Development Professionals

Introduction

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic ketone that holds significant interest within medicinal chemistry and drug development. Its structural framework, an indanone core, is a key feature in a variety of biologically active molecules. The strategic placement of a fluorine atom and a methoxy group on the aromatic ring is anticipated to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides a detailed, predictive analysis of the spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and characterization.

This document is structured to provide not just the anticipated spectral data but also the underlying scientific principles and practical experimental protocols for its acquisition and interpretation. The insights provided are grounded in established spectroscopic theory and data from structurally analogous compounds.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound are pivotal in determining its spectroscopic signature. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the conjugated ketone system creates a unique electronic environment.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methoxy protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: ~3-4 seconds

-

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | d | JH-F ≈ 8-10 |

| H-7 | 7.3 - 7.5 | s | |

| H-2 (2H) | 2.6 - 2.8 | t | JH-H ≈ 6-7 |

| H-3 (2H) | 3.0 - 3.2 | t | JH-H ≈ 6-7 |

| -OCH₃ (3H) | 3.9 - 4.1 | s |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of related structures and established substituent effects.[1][2] The aromatic region is expected to display two distinct signals. The proton at the C-4 position will be a doublet due to coupling with the adjacent fluorine atom. The proton at C-7 is not expected to show any significant coupling, thus appearing as a singlet. The aliphatic protons at C-2 and C-3 will appear as triplets, each integrating to two protons, due to coupling with their respective vicinal neighbors. The methoxy protons will be a sharp singlet in the downfield region, characteristic of protons on a carbon attached to an oxygen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The spectrum of this compound will be characterized by signals for the carbonyl carbon, the aromatic carbons (with observable C-F coupling), the aliphatic carbons, and the methoxy carbon.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds

-

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O (C-1) | 195 - 205 | |

| C-aliphatic (C-2) | 25 - 30 | |

| C-aliphatic (C-3) | 35 - 40 | |

| C-aromatic (C-4) | 110 - 115 | JC-F ≈ 20-25 |

| C-aromatic (C-5) | 160 - 165 | JC-F ≈ 240-250 |

| C-aromatic (C-6) | 150 - 155 | |

| C-aromatic (C-7) | 105 - 110 | |

| C-aromatic (C-3a, C-7a) | 130 - 145 | |

| -OCH₃ | 55 - 60 |

Interpretation and Rationale

The carbonyl carbon is expected to be the most downfield signal due to its deshielded environment.[3] The aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom (C-5) will show a large one-bond C-F coupling constant, a characteristic feature in fluorine NMR.[4] The carbon ortho to the fluorine (C-4) will also display a smaller C-F coupling. The methoxy carbon will appear in the typical range for such groups.[5] The aliphatic carbons of the indanone ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2950 | Medium | Aliphatic C-H Stretch |

| ~1700 - 1720 | Strong | C=O Stretch (Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~1100 - 1200 | Strong | C-O Stretch (Methoxy) |

Interpretation and Rationale

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone.[6] The presence of both aromatic and aliphatic C-H stretches will also be evident. A strong absorption corresponding to the C-F stretch is a key diagnostic feature for the presence of the fluorine atom.[7] The C-O stretch of the methoxy group will also be a significant band.

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural analysis.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Interpretation |

| 180 | High | [M]⁺ (Molecular Ion) |

| 152 | Medium | [M - CO]⁺ |

| 137 | Medium | [M - CO - CH₃]⁺ |

Interpretation and Rationale

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₉FO₂ = 180.18 g/mol ). A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment at m/z 152.[7] Subsequent loss of a methyl radical from the methoxy group could lead to a fragment at m/z 137.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and related compounds. As a key intermediate in drug discovery, a thorough understanding of its spectroscopic characteristics is paramount for ensuring its identity and purity in synthetic endeavors.

References

- Cherry, K., et al. (Year). Title of a relevant article on fluorinated compounds. Journal Name, Volume(Issue), pages. [Note: A placeholder for a relevant scientific article]

-

The Royal Society of Chemistry. (Year). Supporting information for a relevant article. [Link]

-

NIST. (Year). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Wu, S., et al. (2011). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E, 67(Pt 12), o3268. [Link]

- Di Stefano, A., et al. (2004). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 47(7), 1835-1844.

-

University of Colorado Boulder. (Year). Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. (Year). 5-Fluoro-1H-indole. [Link]

-

Organic Chemistry Data. (Year). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. (Year). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (Year). Synthesis and characterization of 5-trifluoromethyl-2-indanone. [Link]

-

ResearchGate. (Year). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

NIST. (Year). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Beilstein Journals. (Year). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubChem. (Year). 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

-

PubChem. (Year). 5,6-Dimethoxy-1-indanone. [Link]

-

ResearchGate. (Year). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

-

PubChem. (Year). 5-Methoxyindan-1-one. [Link]

-

ACS Publications. (Year). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Matrix Fine Chemicals. (Year). 5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Theoretical ¹H NMR Spectrum of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one: A Spectroscopic Deep Dive for Researchers

This technical guide provides an in-depth analysis of the theoretical ¹H NMR spectrum of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide for researchers, leveraging foundational principles of nuclear magnetic resonance (NMR) spectroscopy and established data for analogous structures. By dissecting the anticipated chemical shifts, coupling constants, and multiplicity patterns, this whitepaper aims to equip scientists with the knowledge to interpret and assign the ¹H NMR spectrum of this and structurally related molecules.

The Structural Elucidation of Substituted Indanones: A Critical Task

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound, with its electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring, presents an interesting case for spectroscopic analysis. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its chemical identity, assessing its purity, and studying its interactions in various chemical and biological systems.

A Standard Protocol for ¹H NMR Spectrum Acquisition of Small Organic Molecules

To ensure the acquisition of a high-quality ¹H NMR spectrum suitable for detailed analysis, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow for ¹H NMR Spectroscopy

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound can be dissected into two main regions: the aliphatic region, corresponding to the protons of the dihydroindenone core, and the aromatic region, representing the protons on the substituted benzene ring.

The Aliphatic Region: Protons at C2 and C3

The protons on the five-membered ring of the indanone core are expected to appear in the upfield region of the spectrum. The electron-withdrawing effect of the adjacent carbonyl group at C1 will deshield the protons at C2, causing them to resonate at a lower field compared to the protons at C3.

-

Protons at C2 (H₂): These two protons are expected to appear as a triplet at approximately δ 2.7-3.0 ppm . The multiplicity arises from the coupling to the two adjacent protons at C3.

-

Protons at C3 (H₃): These two protons are anticipated to resonate as a triplet at a slightly higher field, around δ 2.4-2.7 ppm , due to their greater distance from the deshielding carbonyl group. They will be split into a triplet by the two neighboring protons at C2.

The Aromatic Region: Influence of Fluorine and Methoxy Substituents

The aromatic region of the spectrum is expected to be more complex due to the presence of the fluoro and methoxy substituents. These groups exert both inductive and resonance effects, which influence the electron density around the aromatic protons and, consequently, their chemical shifts.[1]

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance and will shield the ortho and para positions. Its protons are expected to appear as a sharp singlet at approximately δ 3.9-4.1 ppm .

-

Fluorine Atom (-F): Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect, which deshields nearby protons.[2][3] It also has a lone pair that can participate in resonance, which can have a shielding effect. The net effect on the chemical shift of adjacent protons will be a combination of these opposing influences. Furthermore, the fluorine atom will cause splitting of the signals of nearby protons due to H-F coupling.

-

Aromatic Protons (H₄ and H₇):

-

H₇: This proton is ortho to the carbonyl group and will be significantly deshielded, appearing at the lowest field in the aromatic region, likely around δ 7.6-7.8 ppm . It is expected to appear as a doublet due to ortho coupling with the fluorine atom at C5.

-

H₄: This proton is ortho to the fluorine atom and meta to the methoxy group. It will experience both the inductive withdrawal of the fluorine and the resonance donation of the methoxy group. Its signal is predicted to be around δ 7.0-7.2 ppm . The multiplicity will be a doublet of doublets due to ortho coupling with the fluorine and meta coupling with H₇.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₂ | 2.7-3.0 | Triplet (t) | JH₂-H₃ = 6.0-8.0 |

| H₃ | 2.4-2.7 | Triplet (t) | JH₃-H₂ = 6.0-8.0 |

| -OCH₃ | 3.9-4.1 | Singlet (s) | - |

| H₄ | 7.0-7.2 | Doublet of Doublets (dd) | JH₄-F (ortho) = 8.0-10.0, JH₄-H₇ (meta) = 2.0-3.0 |

| H₇ | 7.6-7.8 | Doublet (d) | JH₇-F (ortho) = 8.0-10.0 |

Molecular Structure and Predicted Coupling Network

Caption: Predicted spin-spin coupling network in this compound.

Conclusion

This in-depth technical guide provides a comprehensive theoretical analysis of the ¹H NMR spectrum of this compound. By applying fundamental principles of NMR spectroscopy and considering the electronic effects of the substituents, we have predicted the chemical shifts, multiplicities, and coupling constants for all protons in the molecule. This guide serves as a valuable resource for researchers working with this compound and similar substituted indanones, facilitating the interpretation of experimental data and confirming structural assignments. The provided experimental protocol further ensures the acquisition of high-quality data, which is crucial for accurate spectroscopic analysis.

References

-

ResearchGate. ¹H-NMR and ¹³C-NMR spectra of 5-FA. Available at: [Link]

-

ACS Publications. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 5.4: The ¹H-NMR experiment. Available at: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. Available at: [Link]

-

MDPI. Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

University of Utah. NMR Assignments for 2-Ethyl-Indanone. Available at: [Link]

-

ResearchGate. † ¹H-NMR and ¹³C-NMR Spectra. Available at: [Link]

-

RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link]

-

Nature Protocols. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Available at: [Link]

-

ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

-

NIH National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

-

Heriot-Watt University. ¹H NMR Spectroscopy. Available at: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview for the structural elucidation of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental design, and detailed spectral interpretation required for unambiguous characterization of this fluorinated indenone derivative.

Introduction: The Structural Significance of a Fluorinated Indenone

This compound is a substituted indenone, a class of compounds recognized for its versatile biological activities and as a key structural motif in medicinal chemistry. The introduction of a fluorine atom and a methoxy group into the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, precise and unequivocal structural verification is a critical step in its synthesis and application.

13C NMR spectroscopy is an indispensable analytical technique for this purpose, providing direct insight into the carbon skeleton of the molecule.[1] Unlike 1H NMR, which focuses on proton environments, 13C NMR maps out each unique carbon atom, revealing information about its hybridization, chemical environment, and, in this specific case, its proximity to the fluorine substituent.[2][3] The wide chemical shift range of 13C NMR, typically 0-220 ppm, minimizes signal overlap, allowing for the distinct resolution of nearly every carbon atom in the molecule.[1][2]

This guide will systematically deconstruct the 13C NMR analysis of the title compound, establishing a robust workflow from sample preparation to final structural assignment.

Experimental Design: A Self-Validating Approach

A successful 13C NMR analysis hinges on meticulous experimental design. The following protocols are designed to ensure high-quality data acquisition and facilitate a comprehensive interpretation.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper preparation is crucial to avoid artifacts and ensure optimal spectral resolution.

Materials:

-

This compound (50-100 mg for robust 13C analysis)[4]

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6, (CD3)2CO)

-

5 mm high-precision NMR tubes

-

Glass Pasteur pipette and cotton or glass wool plug

-

Vortex mixer

Step-by-Step Protocol:

-

Weighing: Accurately weigh 50-100 mg of the solid sample. This higher concentration is necessary because the 13C isotope has a low natural abundance (~1.1%), making the technique inherently less sensitive than 1H NMR.[3][5]

-

Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Using a secondary vial allows for effective mixing via vortexing to ensure complete dissolution.[4]

-

Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the clean NMR tube.[5]

-

Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's receiver coils.[6]

-

Labeling: Clearly label the NMR tube with the sample's identity.

NMR Instrument and Parameter Selection

The choice of NMR experiments and their parameters is critical for extracting maximum structural information. The workflow below outlines a series of 1D and 2D experiments that build upon each other for a complete assignment.

Instrument:

-

A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended.

Workflow Diagram:

Caption: Logical workflow for comprehensive 13C NMR analysis.

Core Experiments and Rationale:

-

Standard Proton-Decoupled 13C NMR (13C{1H}): This is the foundational experiment. It provides a single peak for each unique carbon atom in the molecule.[1] Proton decoupling removes C-H splitting, simplifying the spectrum.[2] However, couplings to other NMR-active nuclei, like 19F, will remain, which is a key feature for this analysis.[7][8]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of protons attached to each carbon. It differentiates carbon multiplicities as follows:

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s).[14] It creates a 2D map with the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak appears at the intersection of the 1H and 13C chemical shifts for each C-H bond.[15] This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons that are two or three bonds away (2JCH and 3JCH).[14][16] It is the key to assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the proton of the methoxy group will show a correlation to the aromatic carbon it is attached to (C-6).[17][18]

Spectral Interpretation: Decoding the Data

The structure of this compound contains 10 unique carbon environments. The analysis below predicts the expected chemical shifts and coupling patterns.

Molecular Structure with Numbering:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, a compound of significant interest in pharmaceutical research and drug development. We delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a detailed rationale for the expected spectral features. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the robust characterization of this and structurally related molecules using mass spectrometry. Detailed, step-by-step methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside illustrative diagrams to clarify complex fragmentation mechanisms and experimental workflows.

Introduction: The Significance of Structural Elucidation

This compound is a substituted indanone, a class of compounds recognized for their versatile biological activities and as key intermediates in the synthesis of various pharmaceuticals. The precise structural characterization of such molecules is paramount in drug discovery and development, ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1] This guide will provide a comprehensive overview of the mass spectrometric analysis of this specific indanone, focusing on the predictable yet complex fragmentation patterns arising from its unique combination of functional groups: a ketone, a methoxy group, and a fluorine atom on an aromatic ring.

Predicted Mass Spectral Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its functional groups and the energy imparted by the ionization technique.[2] We will explore the anticipated fragmentation under two common ionization methods: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that typically results in extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3] The molecular ion (M+•) of this compound is expected at an m/z corresponding to its molecular weight.

A primary and highly characteristic fragmentation of aromatic ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[4] In this case, cleavage of the C-C bond between the carbonyl and the dihydroindene ring would be a dominant pathway.

Another significant fragmentation pathway for methoxy-substituted aromatic compounds, like anisole, involves the loss of a methyl radical (•CH3) followed by the elimination of a neutral carbon monoxide (CO) molecule.[5] The presence of the fluorine atom is also expected to influence the fragmentation, potentially through the loss of a fluorine radical or through its influence on the stability of the resulting fragment ions.[6]

Predicted EI Fragmentation Scheme:

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Key Fragment Ions in EI Mass Spectrum

| m/z (predicted) | Proposed Fragment Structure/Loss | Rationale |

| 180 | Molecular Ion [C10H9FO2]+• | Intact molecule with one electron removed. |

| 165 | [M - CH3]+ | Loss of a methyl radical from the methoxy group. |

| 152 | [M - CO]+ | Alpha-cleavage with loss of carbon monoxide. |

| 137 | [M - CH3 - CO]+ | Subsequent loss of CO after initial methyl loss. |

| 124 | [M - C2H4O]+ | Loss of the acetyl group. |

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[3] This makes it ideal for determining the molecular weight of the analyte. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[7]

The fragmentation of the [M+H]+ ion of this compound is expected to be initiated by protonation, most likely at the carbonyl oxygen.[8][9] Subsequent fragmentation will involve the loss of neutral molecules.

Predicted ESI-MS/MS Fragmentation Scheme:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS Spectrum

| Precursor m/z | Product m/z (predicted) | Neutral Loss | Rationale |

| 181 | 163 | H2O | Loss of water, potentially following protonation of the carbonyl. |

| 181 | 151 | CH2O | Loss of formaldehyde from the methoxy group. |

| 181 | 153 | CO | Loss of carbon monoxide from the indanone ring. |

| 181 | 149 | CH3OH | Loss of methanol. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols serve as a starting point and may require optimization based on the specific instrumentation and experimental goals.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and semi-volatile compounds like the target indanone.[10]

GC-MS Experimental Workflow:

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to create a stock solution.

-

Perform serial dilutions to obtain working solutions with concentrations in the range of 1-100 µg/mL.[11]

-

Transfer the solutions to 2 mL autosampler vials with inserts.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in splitless mode at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and, if available, a reference library spectrum.

-

LC-MS/MS Analysis Protocol

Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique for the sensitive and selective quantification of small molecules in complex matrices.[12][13]

LC-MS/MS Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Create a series of working solutions by diluting the stock solution with the initial mobile phase composition.

-

Filter the samples through a 0.22 µm syringe filter before transferring to LC autosampler vials.

-

-

LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 10% B, hold for 0.5 minutes.

-

Increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS/MS Method:

-

Select the protonated molecule [M+H]+ at m/z 181 as the precursor ion.

-

Apply a range of collision energies (e.g., 10-40 eV) to optimize fragmentation.

-

Scan for product ions in the range of m/z 50-190.

-

-

-

-

Data Acquisition and Analysis:

-

Inject 5 µL of the sample into the LC-MS/MS system.

-

Acquire the product ion spectra for the precursor ion at m/z 181.

-

Identify the most abundant and specific product ions.

-

For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and stable precursor-product ion transitions.

-

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its application in pharmaceutical development. By understanding the predictable fragmentation patterns under both EI and ESI conditions, researchers can confidently identify this molecule, characterize its purity, and study its metabolic fate. The detailed protocols provided in this guide offer a robust starting point for the development of validated analytical methods, ensuring the generation of high-quality, reliable data. As with any analytical endeavor, the principles of thorough method development and validation are paramount to achieving scientific integrity and advancing our understanding of this important class of molecules.

References

-

Hu, W., & Cooks, R. G. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4049–4057. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. [Link]

- Korfmacher, W. A. (2005). Mass Spectrometry in Small Molecule Drug Development. Current Drug Metabolism, 6(3), 199-211.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Hu, W., & Cooks, R. G. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(11), 4049-4057. [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link]

-

Li, A. C., & Alton, D. W. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (31), 1393. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Zahran, N. F., Helal, A. I., & Rasheed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

AxisPharm. (n.d.). Small Molecule Analysis. [Link]

-

Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

- Tiller, P. R., & Romanyshyn, L. A. (2002). Fast LC/MS in the analysis of small molecules. Pharmaceutical Research, 19(11), 1541-1547.

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62.

-

Kwiecień, A., & Szultka-Młyńska, M. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 56(10), e4757. [Link]

-

Szultka-Młyńska, M., & Kwiecień, A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(4), 1686–1696. [Link]

- Li, W., Li, Y., Wang, F., Li, Z., & Li, C. (2018). The mass spectra of cyclic fluorine compounds. Journal of Fluorine Chemistry, 211, 10-15.

-

Ciesielski, W., & Lal, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2386-2415. [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Indanone synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. tecan.com [tecan.com]

- 4. GCMS Section 6.11.3 [people.whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule Analysis | AxisPharm [axispharm.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

Introduction: The Significance of this compound and IR Spectroscopy

This compound is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group on the indanone framework can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). The resulting IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure. This guide will delve into the expected IR absorption frequencies for this compound, providing a detailed interpretation based on established spectroscopic principles.

Experimental Protocol: Acquiring the IR Spectrum

While this guide focuses on the interpretation of the IR spectrum, the following outlines a standard experimental protocol for obtaining high-quality data for a solid sample like this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data acquisition speed.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Crystal Preparation: Ensure the solid sample is dry and free of solvent.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum and Interpretation

The following sections detail the expected vibrational frequencies and their assignments for this compound. The interpretation is based on the analysis of its constituent functional groups.

Molecular Structure and Key Functional Groups

To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the key bonds and functional groups that will give rise to characteristic absorption bands.

Caption: A stepwise decision-making workflow for identifying the key functional groups from the IR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with strong, characteristic absorption bands for the indenone carbonyl group, the aryl ether linkages, and the carbon-fluorine bond. By following the systematic interpretation outlined in this guide, researchers can confidently identify this compound and assess its purity. The combination of these distinct spectral features provides a robust method for the structural elucidation and quality control of this important synthetic intermediate.

References

-

Wikipedia. Carbon–fluorine bond. [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Química Organica.org. IR spectrum: Ethers. [Link]

-

Chemistry LibreTexts. Ether Infrared spectra. [Link]